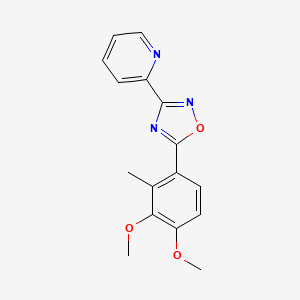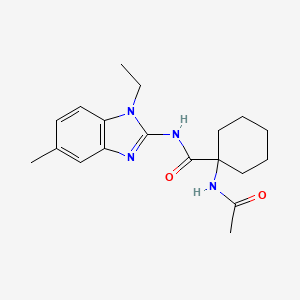![molecular formula C13H17NO3 B7412994 N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide](/img/structure/B7412994.png)
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide is a synthetic compound characterized by the presence of an oxolane ring and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide typically involves the reaction of 2-(2-hydroxyphenyl)ethylamine with oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-ethyl-2-hydroxyphenyl)oxolane-3-carboxamide
- N-(2-hydroxyphenyl)ethylamine
- Oxolane-3-carboxylic acid derivatives
Uniqueness
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide is unique due to the combination of its hydroxyphenyl group and oxolane ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-4-2-1-3-10(12)5-7-14-13(16)11-6-8-17-9-11/h1-4,11,15H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKHXAVTFAXFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxamide](/img/structure/B7412911.png)
![[4-[2-(Methylamino)benzoyl]-1,4-diazepan-1-yl]-thiophen-3-ylmethanone](/img/structure/B7412915.png)
![1-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7412940.png)
![[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(4-methylpyridin-3-yl)methanone](/img/structure/B7412950.png)
![(1,5-Dimethyltriazol-4-yl)-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]methanone](/img/structure/B7412953.png)
![(1-Tert-butyltriazol-4-yl)-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]methanone](/img/structure/B7412958.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7412966.png)

![2-(4-Methoxyphenyl)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one](/img/structure/B7412977.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B7412982.png)
![5-ethyl-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7412984.png)
![N-methyl-1-[1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7413005.png)

![4-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7413018.png)
